REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][NH2:17])=[C:11]([O:18][CH3:19])[C:10]=1OC)C1C=CC=CC=1.[CH2:22]([OH:24])C>[Pd]>[NH2:17][CH2:16][CH2:15][C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][C:11]=1[O:18][CH2:19][O:24][CH3:22]
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Name
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2-(4-benzyloxy-2-methoxy-methoxyphenyl)ethylamine
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Quantity
|
18 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C(=C(C=C1)CCN)OC)OC
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Name
|
|
Quantity
|
230 mL
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Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
3.6 g
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Type
|
catalyst
|
Smiles
|
[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred under a hydrogen atmosphere at room temperature for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
After the catalyst was filtered off through a diatomaceous earth
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCC1=C(C=C(C=C1)O)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.65 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |